Cas no 83709-73-3 (12-epi Leukotriene B4)
12-epi Leukotriene B4 Chemical and Physical Properties
Names and Identifiers
-
- 6,8,10,14-Eicosatetraenoicacid, 5,12-dihydroxy-, (5S,6Z,8E,10E,12S,14Z)-
- 12-epi Leukotriene B4
- 5(S),12(S)-Dihydroxyeicosatetraenoic acid
- 12-epi-LTB4
- 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicsatetraenoate
- DTXSID601017288
- [S-[R*,R*-(E,Z,E,Z)]]-5,12-dihydroxy-6,8,10,14-Eicosatetraenoate
- 12S-LTB4
- 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid
- Q27070760
- SCHEMBL3125900
- GTPL6160
- CHEBI:72795
- SR-01000946891-1
- 5(S),12(S)-Dihydroxyeicosatetraenoate
- 12-epi LTB4
- 12-epi-Leukotriene B4
- SR-01000946891
- AKOS040756146
- 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicsatetraenoic acid
- 83709-73-3
- (5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
- 12(S)-Leukotriene B4
- PD021027
- [S-[R*,R*-(E,Z,E,Z)]]-5,12-dihydroxy-6,8,10,14-Eicosatetraenoic acid
- 2-epi-LTB4
- LMFA03020015
- HY-137350
- CS-0138047
-
- Inchi: 1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1
- InChI Key: VNYSSYRCGWBHLG-CBBLYLIKSA-N
- SMILES: O[C@H](/C=C\C=C\C=C\[C@H](C/C=C\CCCCC)O)CCCC(=O)O
Computed Properties
- Exact Mass: 336.23005950g/mol
- Monoisotopic Mass: 336.23005950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 14
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 4
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- Density: 1.04
- Boiling Point: 536.4°C at 760 mmHg
- Flash Point: 292.3°C
- Refractive Index: 1.527
- PSA: 77.76000
- LogP: 4.15830
12-epi Leukotriene B4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L330363-25μg |
12-epi Leukotriene B4 |
83709-73-3 | 25μg |
$ 196.00 | 2023-04-15 | ||
| TRC | L330363-50μg |
12-epi Leukotriene B4 |
83709-73-3 | 50μg |
$ 316.00 | 2023-04-15 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66488-25ug |
12-epi Leukotriene B4 |
83709-73-3 | 98% | 25ug |
¥1890.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66488-50ug |
12-epi Leukotriene B4 |
83709-73-3 | 98% | 50ug |
¥3469.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66488-100ug |
12-epi Leukotriene B4 |
83709-73-3 | 98% | 100ug |
¥6558.00 | 2023-09-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L912790-50μg |
12-epi Leukotriene B4 (12-epi LTB4) |
83709-73-3 | 98% | 50μg |
¥5,419.80 | 2022-01-14 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-204980-25 µg |
12-epi Leukotriene B4, |
83709-73-3 | 25µg |
¥1,324.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204980A-50 µg |
12-epi Leukotriene B4, |
83709-73-3 | 50µg |
¥2,512.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204980-25µg |
12-epi Leukotriene B4, |
83709-73-3 | 25µg |
¥1324.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-204980A-50µg |
12-epi Leukotriene B4, |
83709-73-3 | 50µg |
¥2512.00 | 2023-09-05 |
12-epi Leukotriene B4 Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 12-epi Leukotriene B4
Recent Advances in the Study of 12-epi Leukotriene B4 (CAS: 83709-73-3): Implications for Inflammatory and Immune Responses
Leukotrienes are a class of bioactive lipid mediators derived from arachidonic acid metabolism, playing pivotal roles in inflammatory and immune responses. Among them, 12-epi Leukotriene B4 (12-epi LTB4, CAS: 83709-73-3) has garnered significant attention due to its structural similarity to Leukotriene B4 (LTB4) and its potential biological activities. Recent studies have shed light on the synthesis, metabolism, and functional roles of 12-epi LTB4, offering new insights into its therapeutic implications in inflammatory diseases, autoimmune disorders, and cancer.
The synthesis of 12-epi LTB4 involves the enzymatic oxidation of arachidonic acid via the 5-lipoxygenase (5-LOX) pathway, followed by epimerization at the C12 position. Unlike LTB4, which is a well-characterized pro-inflammatory mediator, 12-epi LTB4 exhibits distinct receptor binding affinities and downstream signaling effects. Recent structural analyses using nuclear magnetic resonance (NMR) and mass spectrometry (MS) have elucidated the conformational differences between 12-epi LTB4 and LTB4, providing a molecular basis for their divergent biological activities.
In vitro and in vivo studies have demonstrated that 12-epi LTB4 modulates neutrophil chemotaxis and activation through interactions with the BLT1 and BLT2 receptors, albeit with lower potency compared to LTB4. Interestingly, 12-epi LTB4 has been shown to exert anti-inflammatory effects in certain contexts, potentially through the inhibition of pro-inflammatory cytokine production and the promotion of resolution pathways. These findings suggest a dual role for 12-epi LTB4 in inflammation, depending on the cellular and molecular microenvironment.
Recent advancements in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the precise quantification of 12-epi LTB4 in biological samples. This has facilitated investigations into its physiological and pathological roles. For instance, elevated levels of 12-epi LTB4 have been detected in the synovial fluid of rheumatoid arthritis patients, implicating its involvement in chronic inflammatory conditions. Additionally, preclinical studies have explored the therapeutic potential of 12-epi LTB4 analogs and inhibitors in models of asthma, psoriasis, and inflammatory bowel disease (IBD).
Despite these advances, several challenges remain in the study of 12-epi LTB4. The lack of selective agonists and antagonists for 12-epi LTB4 receptors has hindered the elucidation of its precise mechanisms of action. Furthermore, the interplay between 12-epi LTB4 and other lipid mediators, such as prostaglandins and resolvins, warrants further investigation. Future research directions may include the development of novel chemical probes and the exploration of 12-epi LTB4's role in immune regulation and tissue repair.
In conclusion, 12-epi Leukotriene B4 (CAS: 83709-73-3) represents a fascinating area of research in the field of lipid mediators. Its unique structural and functional properties offer promising avenues for therapeutic intervention in inflammatory and immune-related diseases. Continued efforts to unravel its biological significance and pharmacological potential will undoubtedly contribute to the advancement of precision medicine in the coming years.
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